molecular formula C4H8N4S B1332050 3-(ethylthio)-1H-1,2,4-triazol-5-amine CAS No. 51420-35-0

3-(ethylthio)-1H-1,2,4-triazol-5-amine

Cat. No.: B1332050
CAS No.: 51420-35-0
M. Wt: 144.2 g/mol
InChI Key: BCCPJGRWTNQHJZ-UHFFFAOYSA-N
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Description

3-(ethylthio)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C4H8N4S and its molecular weight is 144.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Green Synthesis Approach : A method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, including 3-(ethylthio)-1H-1,2,4-triazol-5-amine, was developed using a metal- and oxidant-free approach. This [2 + 1 + 2] cyclization strategy allowed for the creation of these compounds under environmentally friendly conditions, potentially useful in organic and medicinal chemistry, and optical materials (Guo et al., 2021).

  • Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles : Another synthesis approach for 1-substituted 3-amino-1H-1,2,4-triazoles, which may include derivatives like this compound, involves a one-pot process yielding these compounds in good yields. This method highlights the versatility of 1H-1,2,4-triazoles in chemical synthesis (Shen & Zhang, 2015).

Biomedical Applications

  • Antitumor Activity : Research on N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid, related to this compound, demonstrated antitumor activity in vitro against lung and breast carcinoma cells. This suggests potential therapeutic applications in cancer treatment (Pachuta-Stec et al., 2009).

Material Science Applications

  • Electrochemical Properties : Triazole derivatives, including this compound, have been studied for their corrosion inhibition properties on metals like copper. Their electrochemical behavior in acidic media is of interest in material science for protecting metals from corrosion (Sudheer & Quraishi, 2013).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

This information can often be found in the compound’s Material Safety Data Sheet (MSDS). It includes details on toxicity, flammability, and precautions for handling and storage .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

Properties

IUPAC Name

3-ethylsulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCPJGRWTNQHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362600
Record name 3-(ethylthio)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51420-35-0
Record name 3-(ethylthio)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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